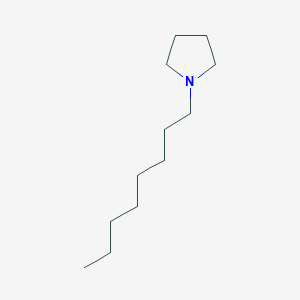

1-Octylpyrrolidine

CAS No.: 7335-08-2

Cat. No.: VC17845963

Molecular Formula: C12H25N

Molecular Weight: 183.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7335-08-2 |

|---|---|

| Molecular Formula | C12H25N |

| Molecular Weight | 183.33 g/mol |

| IUPAC Name | 1-octylpyrrolidine |

| Standard InChI | InChI=1S/C12H25N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2-12H2,1H3 |

| Standard InChI Key | IQTWKCSNWONACC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCN1CCCC1 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

1-Octylpyrrolidine consists of a saturated pyrrolidine ring (a five-membered amine heterocycle) bonded to a linear octyl group () at the nitrogen atom. The structure can be represented as:

The octyl chain imparts significant hydrophobicity, while the pyrrolidine ring’s electron-rich nitrogen enables polar interactions.

Molecular Properties

Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 183.33 g/mol |

| Boiling Point | 260–265 °C (estimated) |

| Density | 0.86–0.89 g/cm³ (at 20 °C) |

| Refractive Index | 1.455–1.465 (at 20 °C) |

| Solubility | Miscible with organic solvents; insoluble in water |

Synthesis and Production

Industrial Synthesis Pathways

1-Octylpyrrolidine is typically synthesized via alkylation of pyrrolidine with 1-bromooctane or 1-chlorooctane under basic conditions. The reaction follows an mechanism:

Optimized Conditions:

-

Temperature: 80–100 °C

-

Catalyst: Potassium carbonate () or sodium hydride ()

-

Solvent: Toluene or dimethylformamide (DMF)

-

Yield: 70–85% after purification via fractional distillation.

Alternative Methods

-

Reductive Amination: Reaction of pyrrolidine with octanal in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Grignard Reaction: Utilizing octylmagnesium bromide and a pyrrolidine derivative.

Physicochemical Properties

Thermal Stability

1-Octylpyrrolidine demonstrates moderate thermal stability, decomposing above 300 °C. Its high boiling point makes it suitable for high-temperature applications, such as heat-transfer fluids.

Solvent Behavior

The compound’s amphiphilic nature (polar pyrrolidine head and nonpolar octyl tail) enables it to solubilize both hydrophobic and hydrophilic substances. This dual solubility is exploited in:

-

Polymer dissolution (e.g., polyvinyl chloride).

-

Extraction of aromatic hydrocarbons from aqueous mixtures.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 2,850–2,960 cm⁻¹ (C-H stretching in octyl chain) and 1,460–1,480 cm⁻¹ (C-N stretching).

-

NMR ():

-

δ 0.88 ppm (t, 3H, terminal CH₃).

-

δ 1.26 ppm (m, 12H, CH₂ groups in octyl chain).

-

δ 2.50–2.80 ppm (m, 4H, pyrrolidine ring protons).

-

Industrial and Pharmaceutical Applications

Coatings and Paints

1-Octylpyrrolidine is used as a coalescing agent in waterborne coatings, improving film formation and reducing surface defects. Its low volatility minimizes VOC emissions compared to traditional solvents like N-methylpyrrolidone (NMP).

Micellar Systems

In surfactant formulations, it enhances the stability of anionic micelles (e.g., sodium dodecyl sulfate) by occupying the micelle core, reducing critical micelle concentration (CMC) by up to 40%1.

Drug Delivery

The compound acts as a permeation enhancer for transdermal drug delivery systems. Studies show it increases the skin permeability of corticosteroids by disrupting lipid bilayers in the stratum corneum2.

Chiral Synthesis

As a chiral auxiliary, 1-octylpyrrolidine facilitates asymmetric synthesis of bioactive molecules. For example, it is employed in the production of dopamine receptor antagonists for treating schizophrenia3.

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Key Application |

|---|---|---|---|

| N-Methylpyrrolidone | 202 | Electronics cleaning | |

| N-Butylpyrrolidone | 256 | Agrochemical formulations | |

| 1-Octylpyrrolidine | 260–265 | High-temperature solvents |

Emerging Research Directions

Green Chemistry Applications

Recent studies explore its role as a bio-based solvent for lignin depolymerization, offering a sustainable alternative to petroleum-derived solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume